molecular formula C16H25NO5S B3048755 Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester CAS No. 180851-50-7

Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester

Cat. No.: B3048755
CAS No.: 180851-50-7
M. Wt: 343.4 g/mol
InChI Key: WBSGGWFVABZVGV-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester is a chemical compound with the molecular formula C16H25NO5S and a molecular weight of 343.4 g/mol . It is used for research purposes and not intended for human or veterinary use .


Synthesis Analysis

The synthesis of this compound involves a stirred solution of tert-butyl N-(4-hydroxybutyl)carbamate in DCM. DMAP, TEA, and p-toluenesulfonyl chloride are added at 0 °C. The resulting mixture is stirred for 2 hours at 0 °C, then 5 hours at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC©©C .

Scientific Research Applications

Synthesis of Novel Surfactants

Toluene-4-sulfonic acid derivatives have been used in the synthesis of novel surfactants, such as in the creation of CO2 philic surfactant using maleic anhydride and dipropylene tertiary butyl alcohol. This process, involving esterification and subsequent sulfonation, yields surfactants that can effectively reduce the interfacial tension between CO2 and brine, indicating potential applications in enhanced oil recovery (EOR) techniques (Sagir et al., 2014).

Crystal Structure Analysis

The crystal structure of compounds containing toluene-4-sulfonic acid derivatives has been studied. For example, the crystal structure of benzyl 2-{[2-(tert-butoxycarbonylamino)-4-methylpentanoyl]methylamino}-4-methylpentanoate was determined, highlighting its dipeptide derivative conjugates and protective groups (Xiao‐Jian Liao et al., 2007).

Deprotection of Aromatic Ethers

In organic synthesis, toluene-4-sulfonic acid derivatives have been used as reagents for the deprotection of aromatic ethers. This application allows for selective deprotection of various protecting groups when present on aromatic rings, crucial in synthetic chemistry (Ploypradith et al., 2007).

Photostimulated Homolytic Reactions

Research shows the use of toluene-4-sulfonic acid derivatives in regioselective photostimulated homolytic tert-butylations for heteroaromatics like pyridines or thiophenes. This process, catalyzed by toluene-p-sulfonic acid, has implications for synthetic organic chemistry, especially in the modification of heteroaromatic compounds (Kim et al., 2001).

Esterification Catalysts

Toluene-4-sulfonic acid derivatives serve as catalysts in esterification reactions, such as the synthesis of flavor n-butyl lactate. This showcases their role in optimizing reaction conditions and improving yields in esterification processes (Yu, 2006).

Future Directions

The future directions for this compound would likely depend on the outcomes of ongoing research. As it is used for research purposes, its future applications could be numerous depending on the findings of such research .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSGGWFVABZVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627852
Record name 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180851-50-7
Record name 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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